molecular formula C14H21NO B3043633 4-(Aminomethyl)-4-p-tolylcyclohexanol CAS No. 887978-24-7

4-(Aminomethyl)-4-p-tolylcyclohexanol

Cat. No.: B3043633
CAS No.: 887978-24-7
M. Wt: 219.32 g/mol
InChI Key: DHIOBIATTYQQCB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-p-tolylcyclohexanol is an organic compound with the molecular formula C14H21NO It features a cyclohexanol ring substituted with an aminomethyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-p-tolylcyclohexanol can be achieved through several methods. One common approach involves the reduction of 4-(Aminomethyl)-4-p-tolylcyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers high efficiency and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-p-tolylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding amine or alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-(Aminomethyl)-4-p-tolylcyclohexanone or 4-(Aminomethyl)-4-p-tolylcyclohexanal.

    Reduction: 4-(Aminomethyl)-4-p-tolylcyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-4-p-tolylcyclohexanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-p-tolylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The p-tolyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-4-phenylcyclohexanol
  • 4-(Aminomethyl)-4-methylcyclohexanol
  • 4-(Aminomethyl)-4-ethylcyclohexanol

Uniqueness

4-(Aminomethyl)-4-p-tolylcyclohexanol is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and may influence its reactivity and binding interactions compared to other similar compounds.

Properties

IUPAC Name

4-(aminomethyl)-4-(4-methylphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-2-4-12(5-3-11)14(10-15)8-6-13(16)7-9-14/h2-5,13,16H,6-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIOBIATTYQQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(CC2)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-4-p-tolylcyclohexanol
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4-(Aminomethyl)-4-p-tolylcyclohexanol
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4-(Aminomethyl)-4-p-tolylcyclohexanol
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4-(Aminomethyl)-4-p-tolylcyclohexanol
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Reactant of Route 6
4-(Aminomethyl)-4-p-tolylcyclohexanol

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